molecular formula C25H28ClNO3 B12480962 2-({3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol

2-({3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol

Cat. No.: B12480962
M. Wt: 425.9 g/mol
InChI Key: BKCZXOHLVZPRMT-UHFFFAOYSA-N
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Description

2-[({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLETHANOL is a complex organic compound with a unique structure that includes various functional groups such as chloro, ethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLETHANOL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]benzyl chloride with phenylethanolamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLETHANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or amines.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLETHANOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases or conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLETHANOL involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({3-CHLORO-5-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLETHANOL
  • 2-[({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLPROPANE

Uniqueness

2-[({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-1-PHENYLETHANOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28ClNO3

Molecular Weight

425.9 g/mol

IUPAC Name

2-[[3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]-1-phenylethanol

InChI

InChI=1S/C25H28ClNO3/c1-3-29-24-14-20(15-27-16-23(28)21-7-5-4-6-8-21)13-22(26)25(24)30-17-19-11-9-18(2)10-12-19/h4-14,23,27-28H,3,15-17H2,1-2H3

InChI Key

BKCZXOHLVZPRMT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC(C2=CC=CC=C2)O)Cl)OCC3=CC=C(C=C3)C

Origin of Product

United States

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